molecular formula C9H11O5P B5235891 4-Dimethoxyphosphorylbenzoic acid

4-Dimethoxyphosphorylbenzoic acid

Cat. No.: B5235891
M. Wt: 230.15 g/mol
InChI Key: LBWLQJUDQFBOGR-UHFFFAOYSA-N
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Description

4-Dimethoxyphosphorylbenzoic acid is an organic compound with the molecular formula C9H11O5P It is a derivative of benzoic acid, where the carboxyl group is substituted with a dimethoxyphosphoryl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Dimethoxyphosphorylbenzoic acid typically involves the reaction of methyl 4-bromobenzoate with dimethyl phosphite in the presence of a base such as sodium hydride. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods involve the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions: 4-Dimethoxyphosphorylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed:

    Oxidation: Phosphonic acids.

    Reduction: Phosphine oxides.

    Substitution: Various substituted benzoic acid derivatives.

Mechanism of Action

The mechanism of action of 4-Dimethoxyphosphorylbenzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes and receptors, thereby modulating their activity. Its phosphonate group is known to interact with metal ions, which can influence various biochemical processes .

Comparison with Similar Compounds

  • 4-Diethoxyphosphorylbenzoic acid
  • 4-Diphenylphosphorylbenzoic acid
  • 4-Dimethylphosphorylbenzoic acid

Comparison: 4-Dimethoxyphosphorylbenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties. Compared to 4-Diethoxyphosphorylbenzoic acid, it has different solubility and reactivity profiles. The presence of methoxy groups makes it more reactive in certain nucleophilic substitution reactions compared to its diethoxy and diphenyl counterparts .

Properties

IUPAC Name

4-dimethoxyphosphorylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11O5P/c1-13-15(12,14-2)8-5-3-7(4-6-8)9(10)11/h3-6H,1-2H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBWLQJUDQFBOGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=O)(C1=CC=C(C=C1)C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11O5P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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